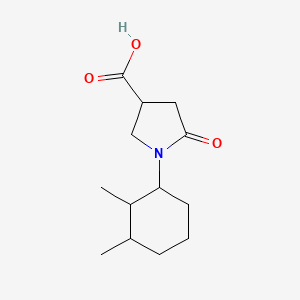

![molecular formula C13H12N4O B2580741 N-[2-(4-pyridinyl)-4-pyrimidinyl]cyclopropanecarboxamide CAS No. 866143-38-6](/img/structure/B2580741.png)

N-[2-(4-pyridinyl)-4-pyrimidinyl]cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(4-pyridinyl)-4-pyrimidinyl]cyclopropanecarboxamide” is a chemical compound with the molecular formula C13H12N4O and a molecular weight of 240.266 .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, there are studies on the functionalization of pyridines with radicals derived from allylic C−H bonds . This involves the generation of pyridinyl radicals, which undergo effective coupling with allylic radicals .Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition for Anticancer Application

The discovery and development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, illustrate the compound's significant antitumor activity both in vitro and in vivo. This compound, by inhibiting HDACs 1-3 and 11, blocks cancer cell proliferation, induces histone acetylation, and promotes apoptosis, showcasing its promise as an anticancer drug (Zhou et al., 2008).

Synthetic Methodologies for Pyrimidine Derivatives

Research into the synthesis of highly substituted β-alkoxy β-keto enamides leading to 5-alkoxypyrimidine derivatives provides insight into flexible synthetic routes that accommodate various substitution patterns at the pyrimidine core. Such methodologies enable the creation of diverse pyrimidinyl-substituted compounds, highlighting the compound's versatility in organic synthesis and potential applications in developing novel therapeutic agents (Lechel & Reissig, 2010).

Development of CNS Active Agents

The synthesis of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their transformation into 2-azetidinones have been investigated for their antidepressant and nootropic activities. Compounds with specific substitutions exhibited significant activity, supporting the exploration of the cyclopropanecarboxamide moiety in developing central nervous system (CNS) active agents (Thomas et al., 2016).

Cytotoxic Effects in Cancer Treatment

The synthesis and evaluation of mixed-ligand mono and binuclear copper(II) complexes derived from N,N′-bis(2-pyrimidinyl)pyridine-2,6-dicarboxamide and related amide ligands have shown significant cytotoxic activity against various cancer cell lines. These findings indicate the potential of these complexes in cancer treatment, demonstrating the therapeutic applicability of pyrimidinyl cyclopropanecarboxamide derivatives (Abdolmaleki et al., 2016).

NAMPT Inhibition for Anticancer Therapy

Fragment-based screening and structure-based design techniques identified potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) containing the trans-2-(pyridin-3-yl)cyclopropanecarboxamide moiety. These inhibitors demonstrated nanomolar antiproliferative activities against human tumor lines, underscoring their potential in anticancer therapy (Giannetti et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-pyridin-4-ylpyrimidin-4-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13(10-1-2-10)17-11-5-8-15-12(16-11)9-3-6-14-7-4-9/h3-8,10H,1-2H2,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGMYZLNHRENOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

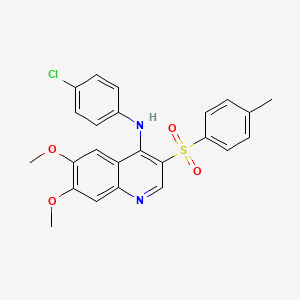

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2580658.png)

![3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid](/img/structure/B2580661.png)

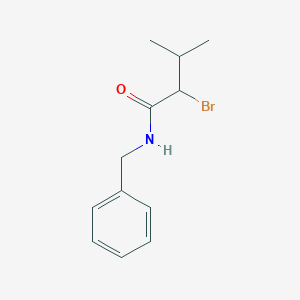

![2-[[1-(4-Methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2580666.png)

![(2Z)-2-cyano-N-(2-phenylethyl)-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2580669.png)

![2-(5-methoxy-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B2580672.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2580673.png)

![1-(2-Fluorophenyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2580675.png)

![3-(4-methoxyphenyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2580677.png)

![2-[(4-aminophenyl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2580678.png)

![8-((4-Acetylphenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2580679.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate](/img/structure/B2580681.png)